molecular formula C18H18FN3O B2616354 N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide CAS No. 338410-83-6

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide

Cat. No.: B2616354
CAS No.: 338410-83-6
M. Wt: 311.36
InChI Key: ZFOCXIWZYQODRG-UHFFFAOYSA-N
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Description

“N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide” is a benzamide derivative featuring a benzodiazole (benzimidazole) core linked via a branched 2-methylpropyl chain to a 4-fluorobenzamide group.

Properties

IUPAC Name

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O/c1-11(2)16(17-20-14-5-3-4-6-15(14)21-17)22-18(23)12-7-9-13(19)10-8-12/h3-11,16H,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOCXIWZYQODRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide typically involves the reaction of 1H-1,3-benzodiazole with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-2,4-dichlorobenzamide ()

  • Structural Differences : Replaces the 4-fluoro group with 2,4-dichloro substituents on the benzamide ring.
  • The electron-withdrawing effects of chlorine may also influence electronic distribution in the benzamide core.
  • Molecular Data :
    • Formula: C₁₉H₁₇Cl₂N₃O
    • Molecular Weight: 382.27 g/mol .

N-[3-(1H-1,3-benzodiazol-2-yl)-1H-pyrazol-5-yl]-4-(4-methylpiperazin-1-yl)benzamide (Compound 10, )

  • Structural Differences : Utilizes a pyrazole linker instead of a branched alkyl chain and introduces a 4-methylpiperazine group on the benzamide.
  • Implications : The piperazine substituent enhances solubility due to its basic nitrogen, while the pyrazole linker may confer conformational rigidity. This compound (≥98% purity) has been studied for FOXO1 inhibition, suggesting a therapeutic role in glucose regulation .
  • Molecular Data :
    • Formula: C₂₂H₂₃N₇O
    • Molecular Weight: 409.47 g/mol.

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53, )

  • Structural Differences : Incorporates a chromen-4-one ring and pyrazolo[3,4-d]pyrimidine system, with dual fluorine substitutions.
  • Implications : The extended heterocyclic system and fluorinated aromatic rings may enhance interactions with hydrophobic binding pockets. The compound exhibits a melting point of 175–178°C, suggesting high crystallinity .
  • Molecular Data :
    • Formula: C₃₀H₂₃F₂N₅O₃
    • Molecular Weight: 563.54 g/mol.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Biological Activity Reference
Target Compound Not reported Not reported 4-fluorobenzamide Not reported Not available -
2,4-Dichloro analog C₁₉H₁₇Cl₂N₃O 382.27 2,4-dichlorobenzamide Not reported Not available
Compound 10 (Piperazine derivative) C₂₂H₂₃N₇O 409.47 4-(4-methylpiperazin-1-yl)benzamide Not reported FOXO1 inhibition
Example 53 (Chromenone derivative) C₃₀H₂₃F₂N₅O₃ 563.54 Fluorophenyl, chromen-4-one 175–178 Not specified

Discussion of Structural and Functional Implications

  • Substituent Effects: Fluorine vs. Fluorine’s electronegativity may also enhance hydrogen-bonding interactions . Linker Variations: The 2-methylpropyl chain in the target compound provides flexibility, whereas pyrazole (Compound 10) or chromenone (Example 53) linkers impose rigidity, affecting conformational dynamics .
  • Synthetic Considerations : Amide coupling reactions, as described in , are likely common to these compounds. The use of catalysts like CuI and DBU suggests shared methodologies for introducing heterocyclic systems .
  • Analytical Techniques : Structural elucidation via X-ray crystallography (using SHELX software, ) is critical for confirming the geometry of such complex molecules .

Biological Activity

N-[1-(1H-1,3-benzodiazol-2-yl)-2-methylpropyl]-4-fluorobenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

1. Overview of Benzodiazole Derivatives

Benzodiazole derivatives, including the compound , are recognized for their diverse biological activities. They exhibit a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer properties. The benzodiazole scaffold is particularly appealing due to its structural similarity to naturally occurring biomolecules, which enhances its bioactivity and bioavailability .

2.1 Antibacterial Activity

Research has shown that compounds with a benzodiazole moiety can inhibit bacterial growth effectively. For instance, derivatives of benzimidazole have been reported to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound this compound is hypothesized to possess similar properties based on its structural characteristics .

Table 1: Antibacterial Activity of Benzodiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus8 µg/ml
Compound BEscherichia coli16 µg/ml
This compoundTBD

2.2 Antifungal Activity

In addition to antibacterial effects, benzodiazole derivatives have shown promising antifungal activity. Certain derivatives have demonstrated effective inhibition against common fungal strains such as Candida albicans. The activity of this compound against fungal pathogens remains an area for further investigation.

Table 2: Antifungal Activity of Benzodiazole Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
Compound CCandida albicans32 µg/ml
Compound DAspergillus niger64 µg/ml
This compoundTBD

3. Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of specific functional groups within the benzodiazole framework significantly influences biological activity. For example, the introduction of fluorine at the para position on the benzene ring enhances lipophilicity and may improve cellular permeability, thus potentially increasing antibacterial efficacy .

Figure 1: Structure of this compound

Structure

4.1 Study on Antimicrobial Properties

A study conducted by Luo et al. (2015) synthesized various benzodiazole derivatives and evaluated their antimicrobial properties. The results indicated that compounds with structural similarities to this compound exhibited significant activity against resistant bacterial strains .

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